tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

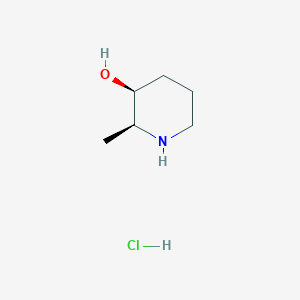

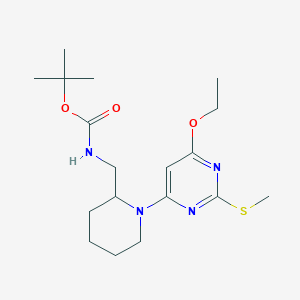

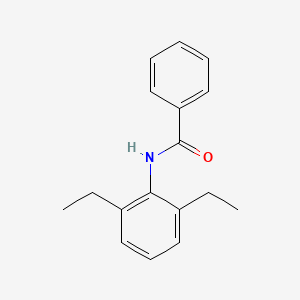

“tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate” is a chemical compound with the molecular formula C18H30N4O3S and a molecular weight of 382.52 .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Scientific Research Applications

Chemical Reactions and Compound Formation:

- Yakubkene and Vainilavichyus (1998) studied the reaction of a related pyrimidinone compound with amines, focusing on the substitution of the methylthio group and ring-opening reactions, which are fundamental for synthesizing various heterocyclic compounds (Yakubkene & Vainilavichyus, 1998).

Activation of Specific Biological Channels:

- Hougaard et al. (2009) described a small molecule that activates small-conductance Ca2+-activated K+ channels, demonstrating the potential of related compounds in modulating ion channels, which is crucial for various neurological and cardiovascular functions (Hougaard et al., 2009).

Drug Development and Optimization:

- Altenbach et al. (2008) conducted studies on 2-aminopyrimidines as histamine H4 receptor ligands, highlighting the significance of pyrimidine derivatives in developing anti-inflammatory and analgesic drugs (Altenbach et al., 2008).

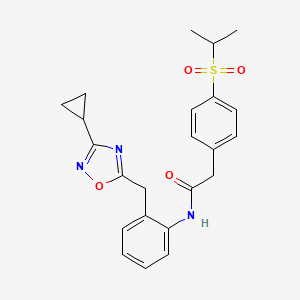

- Zhao et al. (2017) established a synthesis method for a similar compound, demonstrating its importance as an intermediate in the synthesis of biologically active compounds like omisertinib (Zhao et al., 2017).

Molecular and Structural Analysis:

- Anthal et al. (2018) analyzed the molecular structure of a related compound, providing insights into the structural aspects that can influence its reactivity and interaction with biological targets (Anthal et al., 2018).

Synthesis of Novel Compounds:

- Matsumura et al. (2000) discussed the one-pot synthesis of N-heterocyclic compounds from cyclopropenethione derivatives, emphasizing the versatility of related compounds in synthesizing a variety of heterocyclic structures (Matsumura et al., 2000).

Photocatalysis Applications:

- Wang et al. (2022) reported on the use of tert-butyl carbamate derivatives in photoredox-catalyzed reactions, highlighting their role in synthesizing complex organic molecules (Wang et al., 2022).

Properties

IUPAC Name |

tert-butyl N-[[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O3S/c1-6-24-15-11-14(20-16(21-15)26-5)22-10-8-7-9-13(22)12-19-17(23)25-18(2,3)4/h11,13H,6-10,12H2,1-5H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVPQMIFWMBGKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCCCC2CNC(=O)OC(C)(C)C)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2615633.png)

![N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2615640.png)